molecular formula C9H10N2O2 B13160750 Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No.: B13160750
M. Wt: 178.19 g/mol
InChI Key: YPKNXYCDPGCUQF-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group and a prop-2-ynoate moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

    Alkyne Addition: The introduction of the prop-2-ynoate moiety is achieved through the addition of an alkyne to the pyrazole ring. This can be done using various coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the resulting compound to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 3-(1-phenyl-1H-pyrazol-3-yl)prop-2-ynoate: This compound has a phenyl group instead of a methyl group, which may alter its chemical and biological properties.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    3-(1-Methyl-1H-pyrazol-3-yl)prop-2-ynoic acid: The carboxylic acid form may exhibit different acidity and reactivity compared to the ester derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(1-methylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-7-11(2)10-8/h6-7H,3H2,1-2H3

InChI Key

YPKNXYCDPGCUQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NN(C=C1)C

Origin of Product

United States

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